molecular formula C15H13NO5 B1354957 Methyl 3-(benzyloxy)-4-nitrobenzoate CAS No. 209528-69-8

Methyl 3-(benzyloxy)-4-nitrobenzoate

Cat. No. B1354957
M. Wt: 287.27 g/mol
InChI Key: HQCJSGXSVJQJRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions .


Molecular Structure Analysis

The molecular structure of a compound can be investigated using quantum chemical computations. These studies are crucial for understanding the electronic behavior and stability of the compound .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical properties of related benzoate compounds have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds .

Scientific Research Applications

1. Synthesis and Analytical Characterization of Cyclization Products

  • Summary of Application : This research focuses on the synthesis and characterization of cyclization products of a similar compound, 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester. The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
  • Methods of Application : The molecular structure of the new compound was elucidated using 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards the salicylate synthase MbtI from M. tuberculosis, demonstrating promising activities .

2. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications

  • Summary of Application : This review explores different chemical derivatives used as anti-melanogenic compounds. These include natural compounds present in plants and semi-synthetic and synthetic compounds inspired by these natural products .
  • Methods of Application : The review discusses how appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors .
  • Results or Outcomes : The review summarizes the results of numerous studies, which could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future .

3. Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide

  • Summary of Application : This study focuses on the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
  • Methods of Application : The fragment was synthesized through a six-step process .
  • Results or Outcomes : The study does not provide specific results or outcomes .

4. Synthesis and Structural Analysis of Transition Metal Complexes

  • Summary of Application : This research focuses on the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity, and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
  • Methods of Application : The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .
  • Results or Outcomes : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in in vitro antimicrobial activities .

5. Benzylic Oxidations and Reductions

  • Summary of Application : This study focuses on the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones .
  • Methods of Application : The oxidation is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
  • Results or Outcomes : The study provides a method for preparing substituted benzoic acids .

6. Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine

  • Summary of Application : This compound, 1-Benzyloxy-2-methyl-3-nitrobenzene, may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The study does not provide specific results or outcomes .

7. Synthesis and Structural Analysis of Transition Metal Complexes

  • Summary of Application : This research focuses on the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity, and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
  • Methods of Application : The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .
  • Results or Outcomes : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .

8. Benzylic Oxidations and Reductions

  • Summary of Application : This study focuses on the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones .
  • Methods of Application : The oxidation is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
  • Results or Outcomes : The study provides a method for preparing substituted benzoic acids .

9. Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine

  • Summary of Application : This compound, 1-Benzyloxy-2-methyl-3-nitrobenzene, may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The study does not provide specific results or outcomes .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound, including its reactivity, health hazards, protective measures, and safety precautions .

properties

IUPAC Name

methyl 4-nitro-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCJSGXSVJQJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567612
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-4-nitrobenzoate

CAS RN

209528-69-8
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl-3-hydroxy-4-nitrobenzoate Cmpd 1 (1.0 g, 1.0 eq) was dissolved in THF (6 mL) in a microwave vial. Benzyl alcohol (1.0 eq) and PPh3 (1.0 eq) were added to the vial. The reaction vial was put under nitrogen flow, and DIAD (1.0 eq) was added in the dark after stirring the reaction for 1.5 hours. The reaction was microwave irradiated at 100° C. for 6 min (Biotage Initiator™ Eight). The solution was concentrated, and purification of the resultant was performed on a SP1 flash chromatography system (Biotage™) starting with 6% EtOAc: 94% Hex to 60% EtOAc: 40% Hex. The recovered yellow solid was treated with MP-Carbonate resin (2 eq) in DCM and the mixture was shaken overnight at RT. The resin was filtered and multiply washed with DCM. The filtrate was concentrated under vacuum to give Cmpd 2 as a yellow solid (1.39 g, 94% yield).
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94%

Synthesis routes and methods II

Procedure details

REFERENCE: J. Med Chem. 1997, 40, 105-111. To an acetone solution (500 mL) of methyl 3-hydroxy-4-nitrobenzoate (25.0 g, 126.8 mmol) was added cesium carbonate (61.9 g, 190.2 mmol) followed by benzyl bromide (15.0 mL, 126.8 mmol). The reaction was heated to reflux and monitored by TLC. The reaction was judged complete in approximately 7 h. The reaction was then cooled to room temperature and concentrated under reduced pressure to approximately 20 mL. The residue was diluted with ethyl acetate (700 mL) and washed in succession with 1N hydrochloric acid, 1N sodium hydroxide, 1N hydrochloric acid and finally with saturated aqueous sodium chloride. The organic layer was then dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield 3-benzyloxy-4-nitro-benzoic acid methyl ester as a solid. 1H NMR (CDCl3) 7.83(m,2H), 7.70(dd, 1H), 7.50-7.30(m,5H), 5.28(s,2H), 3.96(s,3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Karmakar, K Patel, SKH Shah, P Chauhan… - …, 2023 - Wiley Online Library
Stannous chloride dihydrate (SnCl 2 .2H 2 O) is an inexpensive and commonly used reagent for nitro group reduction. We observed partial O‐demethylation or O‐debenzylation of O‐…
M Durcik, Z Toplak, N Zidar, J Ilaš, A Zega, D Kikelj… - ACS …, 2020 - ACS Publications
Benzo[d]thiazole is widely used in synthetic and medicinal chemistry, and it is a component of many compounds and drugs that have several different bioactivities. Herein, we describe …
Number of citations: 10 pubs.acs.org
N Charrier, E Demont, R Dunsdon, G Maile… - …, 2006 - thieme-connect.com
Traditional strategies in indole chemistry do not allow high-yielding access to some substitution patterns such as 3, 5, 7-trisubstituted indoles. We report in this article the efficient …
Number of citations: 24 www.thieme-connect.com
AE Cotman, M Durcik, D Benedetto Tiz… - Journal of medicinal …, 2023 - ACS Publications
We have developed compounds with a promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, which are both on the WHO priority list of antibiotic-resistant …
Number of citations: 7 pubs.acs.org
Y Abbas - 2016 - search.proquest.com
Cancer is the second leading cause of death. As such, discovery and development of anticancer agents has attracted a great deal of attention by several pharmaceutical companies as …
Number of citations: 0 search.proquest.com
C Börger, HJ Knölker - Tetrahedron, 2012 - Elsevier
… Iron powder (2.62 g, 46.9 mmol) was added carefully to a solution of methyl 3-benzyloxy-4-nitrobenzoate (20) (1.35 g, 4.69 mmol) in glacial acetic acid (20 mL). The resulting mixture …
Number of citations: 37 www.sciencedirect.com
J Plante, F Campbell, BMC Kilner, SL Warriner…
Number of citations: 0
M Durcik, Á Nyerges, Ž Skok, DG Skledar… - European journal of …, 2021 - Elsevier
The rise in multidrug-resistant bacteria defines the need for identification of new antibacterial agents that are less prone to resistance acquisition. Compounds that simultaneously inhibit …
Number of citations: 14 www.sciencedirect.com

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